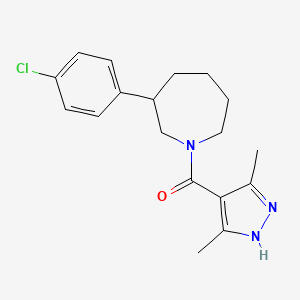

3-(4-chlorophenyl)-1-(3,5-dimethyl-1H-pyrazole-4-carbonyl)azepane

Description

3-(4-Chlorophenyl)-1-(3,5-dimethyl-1H-pyrazole-4-carbonyl)azepane is a nitrogen-containing heterocyclic compound featuring an azepane ring (7-membered saturated ring) linked to a 4-chlorophenyl group at position 3 and a 3,5-dimethyl-1H-pyrazole-4-carbonyl moiety at position 1. The 4-chlorophenyl substituent is a halogenated aromatic group known to enhance lipophilicity and bioactivity in medicinal chemistry contexts, while the 3,5-dimethylpyrazole unit introduces steric and electronic effects that may influence molecular interactions.

Properties

IUPAC Name |

[3-(4-chlorophenyl)azepan-1-yl]-(3,5-dimethyl-1H-pyrazol-4-yl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22ClN3O/c1-12-17(13(2)21-20-12)18(23)22-10-4-3-5-15(11-22)14-6-8-16(19)9-7-14/h6-9,15H,3-5,10-11H2,1-2H3,(H,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OQUNMHGRRWCRDK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN1)C)C(=O)N2CCCCC(C2)C3=CC=C(C=C3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22ClN3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

331.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-chlorophenyl)-1-(3,5-dimethyl-1H-pyrazole-4-carbonyl)azepane typically involves multi-step organic reactions. A common synthetic route might include:

Formation of the pyrazole ring: Starting from appropriate diketones and hydrazines.

Attachment of the 4-chlorophenyl group: Through electrophilic aromatic substitution or coupling reactions.

Formation of the azepane ring: Via cyclization reactions involving nitrogen-containing precursors.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, particularly at the pyrazole ring or the azepane nitrogen.

Reduction: Reduction reactions could target the carbonyl group or the aromatic ring.

Substitution: Both nucleophilic and electrophilic substitution reactions can occur, especially on the aromatic ring and the pyrazole moiety.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide.

Reduction: Catalytic hydrogenation or metal hydrides like sodium borohydride.

Substitution: Halogenating agents, nucleophiles like amines or thiols, and electrophiles like alkyl halides.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce various functional groups onto the aromatic ring or pyrazole moiety.

Scientific Research Applications

Chemistry: As a building block for more complex molecules.

Biology: As a probe or ligand in biochemical assays.

Medicine: Potential therapeutic applications, such as in drug development for targeting specific biological pathways.

Industry: Use in the synthesis of specialty chemicals or materials.

Mechanism of Action

The mechanism of action would depend on the specific application. In a biological context, it might interact with specific enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares the target compound with structurally or functionally related molecules from the evidence, focusing on substituent effects, synthesis methods, and cytotoxic activities.

Structural Analogues with Halogen-Substituted Aromatic Groups

- Chalcone Derivatives (–6): Several chalcones, such as (E)-1-(4-chlorophenyl)-3-p-tolylprop-2-en-1-one (compound 1) and (E)-1-(4-chlorophenyl)-3-(4-tolylphenyl)prop-2-en-1-one (compound 2), share the 4-chlorophenyl group with the target compound. These chalcones exhibit cytotoxic activity against MCF-7 breast cancer cells, with IC50 values ranging from 22.41 to 1,484.75 μg/mL . The target compound’s azepane-pyrazole scaffold differs significantly from the chalcone’s α,β-unsaturated ketone system, which may alter bioavailability and target selectivity.

- N-Substituted Pyrazolines (): Compounds like 1-[5-(4-chlorophenyl)-3-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-1-yl]ethanone feature a pyrazoline core with halogenated aryl substituents. While their dihydro-pyrazoline structure differs from the target’s pyrazole, the 4-chlorophenyl group is retained. Crystallographic data for such compounds confirm planar aromatic systems, which may stabilize intermolecular interactions .

Pyrazole-Carbonyl Derivatives

- 1-({4-Nitro-1,5-dimethyl-1H-pyrazol-3-yl}carbonyl)azepane (): This analogue replaces the 4-chlorophenyl group with a nitro-substituted pyrazole. The nitro group is strongly electron-withdrawing, contrasting with the target compound’s 3,5-dimethylpyrazole (electron-donating methyl groups). Such differences may influence reactivity, solubility, and metabolic stability. No biological data are provided for this compound, but nitro groups are often associated with toxicity risks, which the target compound may avoid .

Pyrazole-Carboxaldehyde Derivatives ():

Compounds like 4-((1-(3-chlorophenyl)-3-(4-methoxyphenyl)-1H-pyrazol-4-yl)methylene)-4H-pyrazole-3,5-diamine demonstrate the versatility of pyrazole scaffolds in forming heterocyclic systems. The 3-chlorophenyl substituent in these systems highlights the importance of halogen positioning for activity, though the target compound’s 4-chlorophenyl group may offer distinct steric or electronic profiles .

Cytotoxic Activity and Substituent Effects

A comparison of cytotoxic activities (where available) is summarized below:

| Compound Name | Core Structure | Key Substituents | IC50 (MCF-7 Cells) | Synthesis Yield (%) |

|---|---|---|---|---|

| Target Compound | Azepane-pyrazole | 4-Chlorophenyl, 3,5-dimethylpyrazole | Not reported | Not reported |

| (E)-1-(4-chlorophenyl)-3-p-tolylprop-2-en-1-one | Chalcone | 4-Chlorophenyl, p-tolyl | 1,484.75 μg/mL | 87.03 |

| (E)-1-(4-chlorophenyl)-3-(4-tolylphenyl)... | Chalcone | 4-Chlorophenyl, 4-tolylphenyl | 37.24 μg/mL | 64.80 |

| 1-({4-Nitro-1,5-dimethyl-1H-pyrazol-3-yl}carbonyl)azepane | Azepane-pyrazole | Nitropyrazole, 1,5-dimethyl | Not reported | Not reported |

Key Observations:

- Chlorophenyl vs. Tolyl Groups: The chalcone with a 4-tolylphenyl group (compound 2) shows significantly higher cytotoxicity (IC50 = 37.24 μg/mL) than the p-tolyl analogue (IC50 = 1,484.75 μg/mL), suggesting that bulkier aromatic substituents enhance bioactivity .

- Electron-Donating vs. Electron-Withdrawing Groups: The target compound’s 3,5-dimethylpyrazole may improve metabolic stability compared to nitro-substituted analogues, which are prone to reduction in vivo .

- Synthetic Yields: Microwave-assisted synthesis of chalcones achieved yields up to 87%, indicating efficient methods for halogenated systems .

Biological Activity

3-(4-Chlorophenyl)-1-(3,5-dimethyl-1H-pyrazole-4-carbonyl)azepane is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, synthesizing findings from various studies to present a detailed understanding of its pharmacological properties.

Synthesis and Structure

The compound is synthesized through a multi-step process involving the formation of the azepane ring and the introduction of the pyrazole moiety. The chemical structure can be represented as follows:

- IUPAC Name : this compound

- Molecular Formula : C15H17ClN2O

Antifungal Activity

Research indicates that derivatives of pyrazole, including those with similar structures to this compound, exhibit significant antifungal properties. In vitro studies have shown that these compounds can effectively inhibit the growth of various pathogenic fungi. For instance, compounds bearing a pyrazole scaffold demonstrated promising antifungal activity against strains such as Candida albicans and Aspergillus niger .

Antitubercular Activity

Notably, compounds structurally related to this compound have also been evaluated for their efficacy against Mycobacterium tuberculosis. In particular, certain pyrazole derivatives were found to possess significant activity against the H37Rv strain of tuberculosis .

Anti-inflammatory Properties

The anti-inflammatory potential of pyrazole derivatives has been documented extensively. Studies have shown that compounds with similar structural motifs can inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are crucial in the inflammatory response. Some derivatives exhibited IC50 values comparable to standard anti-inflammatory drugs such as diclofenac .

The biological activity of this compound is believed to be linked to its ability to interact with specific molecular targets within cells. The presence of both chlorophenyl and pyrazole groups facilitates binding to target proteins or enzymes, potentially leading to inhibition of their functions. This mechanism underlies its antifungal and antitubercular activities .

Study 1: Antifungal Evaluation

A study conducted on various pyrazole derivatives demonstrated their antifungal efficacy against multiple strains. The results indicated that modifications in the pyrazole ring significantly influenced antifungal potency, with some compounds achieving minimum inhibitory concentrations (MICs) as low as 6 µg/mL against Fusarium oxysporum .

Study 2: Antitubercular Screening

In another investigation focused on antitubercular activity, several pyrazole derivatives were screened against M. tuberculosis. The findings suggested that certain modifications could enhance activity against resistant strains, highlighting the therapeutic potential of these compounds in treating tuberculosis .

Data Summary

Q & A

Basic: What are the optimal synthetic routes and reaction conditions for synthesizing 3-(4-chlorophenyl)-1-(3,5-dimethyl-1H-pyrazole-4-carbonyl)azepane?

Methodological Answer:

The synthesis of pyrazole-carbonyl derivatives typically involves multi-step reactions, starting with the preparation of pyrazole intermediates. For example:

- Step 1: Formation of the pyrazole core via cyclization of hydrazine derivatives with diketones (e.g., acetylacetone) under acidic conditions .

- Step 2: Introduction of the chlorophenyl group via nucleophilic substitution or coupling reactions. Evidence suggests using 4-chlorophenacyl bromide with potassium carbonate in DMF for aryl group attachment .

- Step 3: Carbonyl linkage to the azepane ring. Acylation reactions using carbodiimide coupling agents (e.g., DCC) or direct condensation under reflux conditions are common .

Optimization: Adjust reaction temperature (e.g., 0–50°C for diazo coupling ) and solvent polarity (DMF, ethanol) to enhance yield. Characterization via FTIR (C=O stretch at ~1686 cm⁻¹) and NMR (proton signals for CH₂ and CH₃ groups) is critical .

Basic: Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

Methodological Answer:

- FTIR Spectroscopy: Identifies functional groups (e.g., carbonyl stretch at 1686 cm⁻¹, C=N stretch at 1554 cm⁻¹) .

- NMR Spectroscopy: ¹H NMR resolves substituent environments (e.g., aromatic protons at δ 7.30–7.63 ppm, methyl groups at δ 2.34–2.77 ppm) .

- X-ray Diffraction (XRD): Determines crystal system (e.g., monoclinic) and unit cell parameters. Powder XRD is useful for purity assessment .

- Mass Spectrometry (EI-MS): Confirms molecular weight (e.g., M+2 peak at 456.20 for chlorinated derivatives) .

Advanced: How can researchers resolve contradictions in spectral data (e.g., unexpected peaks in NMR or FTIR)?

Methodological Answer:

- Cross-Validation: Compare NMR data with computational simulations (DFT calculations) to assign ambiguous signals .

- Isotopic Labeling: Use deuterated solvents to distinguish solvent peaks from compound signals.

- Crystallographic Validation: Resolve structural ambiguities (e.g., bond lengths, angles) via single-crystal XRD . For example, bond lengths in pyrazole rings typically range from 1.34–1.40 Å .

- Impurity Profiling: Conduct HPLC-MS to detect byproducts from incomplete reactions .

Advanced: What experimental designs are appropriate for studying this compound’s environmental fate and ecological impacts?

Methodological Answer:

- Environmental Persistence: Use OECD 301 guidelines for biodegradability testing. Measure half-life in water/soil matrices under controlled pH and temperature .

- Bioaccumulation: Employ partition coefficient (log P) calculations (e.g., via HPLC) and aquatic toxicity assays (Daphnia magna) .

- Ecotoxicity: Apply a split-plot design with randomized blocks to test effects on model organisms (e.g., algae, zebrafish) across varying concentrations .

Advanced: How can crystallography elucidate structure-activity relationships (SAR) for this compound?

Methodological Answer:

- Single-Crystal Analysis: Determine intermolecular interactions (e.g., π-π stacking, hydrogen bonding) that influence binding to biological targets. For example, chlorophenyl groups may engage in hydrophobic interactions with enzyme pockets .

- Comparative Studies: Overlay crystal structures of analogs (e.g., fluorophenyl derivatives) to identify critical substituent positions for activity .

Advanced: What strategies are effective for analyzing structure-activity relationships (SAR) in pharmacological studies?

Methodological Answer:

- Molecular Docking: Use software (e.g., AutoDock) to predict binding affinities to target proteins (e.g., kinases, GPCRs). Validate with in vitro enzyme inhibition assays .

- Analog Synthesis: Modify substituents (e.g., replace 4-chlorophenyl with 4-fluorophenyl) and compare IC₅₀ values in cytotoxicity assays .

- 3D-QSAR Models: Build CoMFA/CoMSIA models using biological activity data from analogs to predict optimal substituent patterns .

Basic: How should researchers design in vitro assays to evaluate this compound’s biological activity?

Methodological Answer:

- Cell-Based Assays: Use MTT or resazurin assays to measure cytotoxicity in cancer cell lines (e.g., HeLa, MCF-7). Include positive controls (e.g., doxorubicin) .

- Enzyme Inhibition: Test activity against target enzymes (e.g., COX-2, α-glucosidase) using spectrophotometric methods. For example, monitor NADH oxidation at 340 nm for dehydrogenase assays .

- Dose-Response Curves: Apply a 4-parameter logistic model to calculate EC₅₀ values. Use triplicate measurements to ensure reproducibility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.